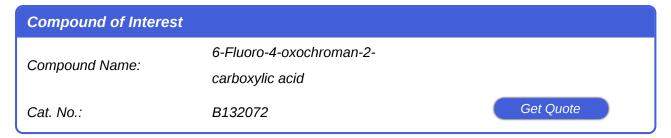


Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties of **6-Fluoro-4-oxochroman-2-carboxylic acid**. It is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Fidarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications. This guide consolidates available data on its chemical structure, physical properties, synthesis, and spectroscopic characteristics to support ongoing research and development efforts.

Chemical Identity and Physical Properties

6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom, a carboxylic acid, and a ketone within a chroman framework makes it a versatile building block in medicinal chemistry.

Table 1: General and Chemical Information



Identifier	Value	Reference
IUPAC Name	6-Fluoro-4-oxochroman-2- carboxylic acid	N/A
Molecular Formula	C10H7FO4	[1][2]
Molecular Weight	210.16 g/mol	[1][2]
Appearance	Colorless crystals	[1]
CAS Number	129101-37-7 ((R)-enantiomer)	N/A

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available in the reviewed literature.	For the related compound, 6- Fluorochromone-2-carboxylic acid, a melting point of 257- 259 °C is reported.[3]
Boiling Point	Data not available in the reviewed literature.	For the related compound, 6- Fluorochromone-2-carboxylic acid, a boiling point of 347.5 °C at 760 mmHg is reported.[3]
Solubility	Soluble in ethyl acetate.	The synthesis protocol involves extraction with ethyl acetate and crystallization from an ethanol/water mixture, indicating some solubility in these solvents.[1]
рКа	Data not available in the reviewed literature.	Expected to be acidic due to the carboxylic acid group.

Crystallographic Data



Single-crystal X-ray diffraction studies have been conducted on **6-Fluoro-4-oxochroman-2-carboxylic acid**, providing detailed insights into its solid-state structure. The molecule crystallizes in an orthorhombic system. The dihydropyranone ring adopts an envelope conformation.[1][2] In the crystal lattice, molecules are linked into zigzag chains by intermolecular O—H···O hydrogen bonds and C—H··· π interactions.[1][2]

Table 3: Crystal Structure Data

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][2]
Space Group	P212121	[2]
a	5.3472 (11) Å	[1][2]
b	12.748 (3) Å	[1][2]
С	12.785 (3) Å	[1][2]
V	871.5 (3) ų	[1][2]
Z	4	[1][2]
Temperature	113 K	[1][2]

Synthesis and Reactivity

6-Fluoro-4-oxochroman-2-carboxylic acid is primarily utilized as a synthetic intermediate. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo nucleophilic addition, and the aromatic ring is susceptible to electrophilic substitution, influenced by the fluorine and ether substituents.

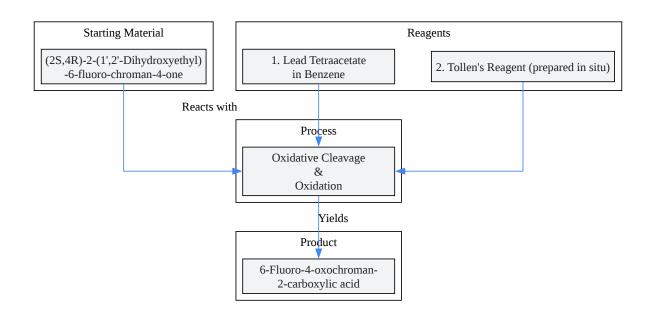
Experimental Protocol: Synthesis from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one

This protocol describes the oxidative cleavage of a diol precursor to yield the target carboxylic acid.[1]



- Reaction Setup: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
- Reaction Execution: Stir the mixture for 30 minutes.
- Work-up:
 - Filter the solution and evaporate the filtrate in vacuo.
 - Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) and add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to generate a black precipitate.
 - To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the precipitate dissolves.
 - Dissolve the residue from the previous evaporation in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.
- · Isolation and Purification:
 - After 10 minutes, filter the solution and wash the precipitate with water.
 - Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.
 - Extract the acidified solution with ethyl acetate.
 - Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.
 - Crystallize the resulting residue from a mixture of ethanol and water to yield 8.7 g (83%) of
 6-Fluoro-4-oxochroman-2-carboxylic acid as colorless crystals.[1]







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Fluoro-4-oxochroman-2-carboxylic acid PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. 6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc [chemsrc.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132072#what-are-the-chemical-properties-of-6-fluoro-4-oxochroman-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com